4-Cbz-6-methylene-1,4-oxazepane
Description
4-Cbz-6-methylene-1,4-oxazepane is a seven-membered heterocyclic compound featuring a 1,4-oxazepane backbone with a carbobenzyloxy (Cbz) protecting group at position 4 and a methylene (-CH₂-) substituent at position 5. The Cbz group (benzyloxycarbonyl, C₈H₇O₂) is widely used in organic synthesis to protect amine functionalities, particularly in peptide chemistry.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl 6-methylidene-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-12-9-15(7-8-17-10-12)14(16)18-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 |
InChI Key |
BHTYCMVODOXQNT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN(CCOC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
4-Cbz-6-methylene-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Cbz-6-methylene-1,4-oxazepane has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Comparison with Similar 1,4-Oxazepane Derivatives
2.1 Structural and Functional Differences
The table below compares key structural features, molecular properties, and applications of 4-Cbz-6-methylene-1,4-oxazepane with related compounds:
Note: The molecular formula and weight for this compound are inferred based on structural analogs and substituent contributions.
2.3 Physicochemical Properties
- Lipophilicity : The Cbz group in this compound increases hydrophobicity compared to the hydrochloride salt derivatives (e.g., [(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride), which exhibit higher water solubility .
Research Findings and Limitations
- Structural Confirmation : X-ray crystallography has been critical in resolving configurations of chiral oxazepane derivatives (e.g., 1,4,2-oxazaphosphepines in ), a technique likely applicable to this compound .
- Commercial Availability : Some analogs, like 4-Allyl-7,7-diphenyl-1,4-oxazepane, are discontinued, highlighting challenges in sourcing sterically hindered derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
